[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid
Description
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid (CAS: 436087-06-8, molecular formula: C₁₅H₁₇N₃O₃) is a benzoimidazole derivative featuring a pyrrolidinone-substituted ethyl chain at the 2-position of the benzimidazole core and an acetic acid group at the 1-position ().
Properties
IUPAC Name |
2-[2-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-7-3-4-8-17)9-13-16-11-5-1-2-6-12(11)18(13)10-15(20)21/h1-2,5-6H,3-4,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHKQQTWLFXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a benzoimidazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Performed under acidic or basic conditions with oxidizing agents.
Reduction: Conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Typically carried out in polar aprotic solvents to enhance nucleophilicity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
RO5170441
- Structure : (S)-2-[2-(4-chloro-phenyl)-benzoimidazol-1-yl]-2,N-dicyclohexyl-acetamide
- Molecular Formula : C₂₅H₂₇ClN₂O
- Key Features : Replaces the acetic acid group with a dicyclohexylacetamide and introduces a 4-chlorophenyl substituent on the benzimidazole ring.
- Activity : Demonstrated repression of hepatic apolipoprotein A-I (ApoA-I) expression in preclinical studies, suggesting applications in lipid metabolism disorders .
[2-(Naphthalen-1-yl-methyl)-benzoimidazol-1-yl]-acetic acid (2-oxo-1,2-dihydro-quinolin-3-ylmethylene)-hydrazide (4b)
- Structure: Features a naphthylmethyl group at the benzimidazole 2-position and a hydrazide-linked quinoline moiety.
- Molecular Formula : C₂₉H₂₃N₅O₂
- Activity : Exhibits anticonvulsant activity (IR: 1674 cm⁻¹ for C=O stretch; 1H-NMR confirms hydrazide functionality) .
Ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- CAS : 891450-15-0
- Molecular Formula : C₂₁H₁₆N₂O₅
- Key Features : Combines a coumarin (2-oxo-chromene) scaffold with a benzimidazole-ethoxyacetate group.
Pharmacological and Physicochemical Comparisons
Key Observations:
- Bioavailability : The acetic acid group in the target compound improves solubility compared to amide derivatives like RO5170441.
- Activity: Anticonvulsant analogs (e.g., Compound 4b) leverage extended aromatic systems (naphthyl/quinoline) for enhanced blood-brain barrier penetration, unlike the target compound’s pyrrolidinone focus.
- Synthetic Complexity : RO5170441 and RO5282612 require multi-step syntheses involving chiral resolution, whereas the target compound can be synthesized via simpler hydrolysis and alkylation steps ().
Structural-Activity Relationship (SAR) Insights
- Pyrrolidinone vs. Amide Groups: The pyrrolidinone in the target compound may reduce metabolic degradation compared to amide-containing analogs (e.g., RO5170441), as observed in stability studies .
- Acetic Acid vs. Ester Groups : Ethyl esters (e.g., CAS 891450-15-0) show higher cell permeability but require enzymatic hydrolysis for activation, unlike the direct acidity of the target compound .
Biological Activity
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid (CAS Number: 436087-06-8) is a complex organic compound featuring both pyrrolidinone and benzoimidazole moieties. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.32 g/mol |
| IUPAC Name | 2-[2-(2-oxo-2-pyrrolidin-1-ylethyl)benzoimidazol-1-yl]acetic acid |
| CAS Number | 436087-06-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor or receptor modulator , affecting various biological pathways. The precise mechanism can vary depending on the target enzyme or receptor involved.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes associated with disease processes, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.
Receptor Modulation
The compound may also interact with specific receptors, modulating their activity and influencing cellular responses.
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Studies
- Staphylococcus aureus : The compound showed effective inhibition with a Minimum Inhibitory Concentration (MIC) ranging from 4.69 to 22.9 µM.
- Escherichia coli : Demonstrated activity with an MIC value of approximately 0.0195 mg/mL.
- Fungal Activity : The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines.
Research Findings
In vitro studies on A549 human pulmonary cancer cells revealed that the compound significantly reduced cell viability:
| Compound Modification | Cell Viability (%) | Significance Level |
|---|---|---|
| Unmodified | 63.4% | p < 0.05 |
| With 3,5-dichloro substitution | 21.2% | p < 0.001 |
| Esterified form | 71.3% | Not significant |
These findings suggest that structural modifications can enhance the anticancer activity of the compound.
Similar Compounds
The biological activity of this compound can be compared with other pyrrolidinone and benzoimidazole derivatives:
| Compound | Activity Type | MIC/IC50 |
|---|---|---|
| Benzimidazole Derivatives | Anticancer | Varies (up to 24.5%) |
| Pyrrolidinone Derivatives | Antibacterial | Varies (up to 0.0048 mg/mL) |
This comparison highlights the unique properties of this compound due to its dual moiety structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
